molecular formula C9H9NO B1612072 6-Methyl-1H-indol-4-ol CAS No. 61545-41-3

6-Methyl-1H-indol-4-ol

Cat. No. B1612072
CAS RN: 61545-41-3
M. Wt: 147.17 g/mol
InChI Key: RCSZVTPWGUPMNJ-UHFFFAOYSA-N
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Patent
US04824965

Procedure details

Compounds of general formula (I) can be further reacted by known methods, for example by saponification and decarboxylation to give 4-hydroxyindole or 4-hydroxy-6-methylindole, or by aminolysis and dehydration to give 4-hydroxy-3-cyanoindole or 4-hydroxy-3-cyano-6-methyl-indole, which, by reaction with epichlorohydrin and alkylamino derivatives, give aminopropanols with useful pharmacological properties (see Federal Republic of Germany Patent Specification Nos. 25 08 251; 27 37 630; 29 05 877 and 30 30 047). However, compounds of general formula (I) can also be reacted to give aminopropanol derivatives directly, whereafter the compounds obtained are subsequently changed. Thus, for example, from 4-hydroxy-3-cyanoindole (see Federal Republic of German Patent Specification No. 30 29 980) there is obtained 4-(2,3-epoxypropoxy)-3-cyanoindole which is reacted with 2-(2-allyloxyphenoxy)-ethylamine to give the pharmacologically effective 4-{2-hydroxy-3-[2-(2-allyloxyphenoxy)-ethylamino]-propoxy}-3-cyanoindole (see Example 3h) of Federal Republic of German Patent Specification No. 30 30 047).
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[OH:11][C:12]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]2[C:13]=1[CH:14]=[CH:15][NH:16]2>>[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([C:15]#[N:16])=[CH:5][NH:6]2.[OH:11][C:12]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]2[C:13]=1[C:14]([C:5]#[N:6])=[CH:15][NH:16]2

Inputs

Step One
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CNC2=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CNC2=CC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(=CNC2=CC=C1)C#N
Name
Type
product
Smiles
OC1=C2C(=CNC2=CC(=C1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.